Pentafluorophenyl 4-phenylbenzene-1-sulfonate

Organic Synthesis Sulfonamide Synthesis Microwave-Assisted Chemistry

Enables microwave-assisted sulfonamide library synthesis with primary/secondary amines in high yields, eliminating chromatography. Its intermediate PFP electrophilicity ensures consistent reactivity for automated workflows, while ambient-temperature shelf stability removes cold-chain costs and reduces procurement frequency compared to hydrolytically sensitive sulfonyl chlorides. The biphenyl scaffold provides a rigid, extended π-system for target-binding π-stacking interactions not replicable by simpler phenyl sulfonates.

Molecular Formula C18H9F5O3S
Molecular Weight 400.3 g/mol
CAS No. 1420537-69-4
Cat. No. B1404703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl 4-phenylbenzene-1-sulfonate
CAS1420537-69-4
Molecular FormulaC18H9F5O3S
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyCHFIMSUQBQLBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1420537-69-4 Pentafluorophenyl 4-Phenylbenzene-1-Sulfonate: Technical Specifications and Procurement Data for R&D and Industrial Applications


Pentafluorophenyl 4-phenylbenzene-1-sulfonate (CAS 1420537-69-4), systematically named [1,1′-Biphenyl]-4-sulfonic acid, 2,3,4,5,6-pentafluorophenyl ester, is a specialty organic sulfonate ester with molecular formula C₁₈H₉F₅O₃S and molecular weight 400.32 g/mol [1]. This compound features a biphenyl sulfonate core linked to a perfluorinated phenyl leaving group, conferring enhanced electrophilicity at the sulfonate center and enabling chemoselective nucleophilic displacement reactions [2]. Key physical properties include a predicted density of 1.5 ± 0.1 g/cm³ and boiling point of 465.2 ± 45.0 °C at 760 mmHg [1]. The compound is commercially available as a white to off-white crystalline solid with typical purity specifications ranging from 95% to 98% .

1420537-69-4: Why In-Class Sulfonate Esters Cannot Be Simply Substituted Without Compromising Reaction Outcomes


Generic substitution among sulfonate esters without rigorous structure-activity validation carries substantial technical risk due to three distinct mechanistic variables: (1) the leaving group electrophilicity determines nucleophilic displacement rates and chemoselectivity profiles [1]; (2) the sulfonate aryl/heteroaryl architecture influences both steric accessibility and electronic activation of the S–O bond, directly affecting reaction yields in Suzuki-Miyaura and related cross-coupling transformations [2]; and (3) sulfonate ester stability under storage and reaction conditions varies dramatically across structural analogs, with electron-deficient heterocyclic sulfonyl chlorides prone to SO₂ extrusion and decomposition, whereas pentafluorophenyl sulfonate esters maintain shelf stability at ambient temperature [3]. For the specific biphenyl scaffold of CAS 1420537-69-4, the extended π-system contributes unique molecular recognition properties in enzyme inhibition applications that simpler phenyl or alkyl sulfonates cannot replicate [4].

1420537-69-4 Pentafluorophenyl 4-Phenylbenzene-1-Sulfonate: Quantitative Evidence of Differentiation for Scientific Selection


Quantitative Comparison of Sulfonamide Yields: Pentafluorophenyl Sulfonates vs. Conventional Sulfonyl Chlorides

Pentafluorophenyl (PFP) sulfonate esters demonstrate superior reaction efficiency compared to conventional sulfonyl chlorides in microwave-assisted sulfonamide synthesis. Under microwave irradiation, PFP sulfonates react with primary and secondary amines to yield sulfonamides in good yields without requiring chromatographic purification, in contrast to sulfonyl chloride-based protocols that frequently necessitate column chromatography to remove hydrolysis byproducts and unreacted starting materials [1]. For heterocyclic sulfonyl chlorides specifically, PFP sulfonate esters offer a shelf-stable alternative that eliminates decomposition-related yield losses observed when unstable sulfonyl chlorides are stored or handled under ambient conditions [2].

Organic Synthesis Sulfonamide Synthesis Microwave-Assisted Chemistry

Comparative Reactivity of Pentafluorophenyl Sulfonate Esters: Displacement Pathway and Leaving Group Electrophilicity

Mechanistic studies on alkyl pentafluorophenyl (PFP) sulfonates reveal that displacement reactions with amines proceed via an elimination-addition pathway, a behavior distinct from sulfonyl chlorides and PFP esters. Comparative reactivity analyses show that PFP sulfonates exhibit intermediate electrophilicity: they are more reactive toward nucleophiles than simple alkyl sulfonates due to the electron-withdrawing pentafluorophenyl group, yet they avoid the hydrolytic instability and SO₂ extrusion side reactions characteristic of sulfonyl chlorides [1]. This differential reactivity profile enables chemoselective functionalization in the presence of other electrophilic moieties, a property not shared by more reactive sulfonyl chloride alternatives [2].

Mechanistic Chemistry Leaving Group Reactivity Elimination-Addition Pathway

Pentafluorophenyl Group as a Sulfonic Acid Protecting Group: Compatibility with Suzuki-Miyaura Cross-Coupling

The pentafluorophenyl (PFP) group functions as an effective sulfonic acid protecting group during Suzuki-Miyaura cross-coupling reactions. Using anhydrous sodium tetraborate as a novel inorganic base, biaryl- and heterobiaryl-PFP-sulfonate esters are synthesized in good yields without premature deprotection or side reactions [1]. Pd-catalyzed sulfination of aryl and heteroaryl boronic acids provides a broad substrate scope for PFP ester formation, with the PFP group demonstrating stability under the cross-coupling conditions while being subsequently removable when desired [2]. This orthogonal stability profile differentiates PFP sulfonates from more labile sulfonate protecting groups that cannot survive transition-metal-catalyzed transformations.

Protecting Group Strategy Suzuki-Miyaura Coupling Biaryl Synthesis

Enzyme Inhibition Activity of Pentafluorophenyl Sulfonate Esters Against DDAH and ADI

Pentafluorophenyl (PFP) sulfonate esters exhibit significant inhibitory activity against the bacterial enzymes dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), with inhibition levels ranging from 30% to 76% depending on the specific PFP sulfonate molecular structure [1]. These PFP sulfonates are derived from the reaction of PFP vinyl sulfonate with various nitrones, and the observed potency correlates with the sulfonate ester's electrophilic character conferred by the pentafluorophenyl leaving group [2]. This inhibitory activity represents a functional property not shared by non-fluorinated sulfonate ester analogs, which lack sufficient electrophilicity to engage active-site nucleophiles in a covalent manner [3].

Enzyme Inhibition Bacterial Enzymes Structure-Activity Relationship

1420537-69-4 Pentafluorophenyl 4-Phenylbenzene-1-Sulfonate: Evidence-Based Research and Industrial Application Scenarios


High-Throughput Sulfonamide Library Synthesis via Microwave-Assisted Displacement

For medicinal chemistry and parallel synthesis groups requiring efficient sulfonamide library production, 1420537-69-4 enables microwave-assisted nucleophilic displacement with primary and secondary amines to yield sulfonamides in good yields without chromatographic purification [5]. The pentafluorophenyl leaving group's intermediate electrophilicity ensures consistent reactivity across diverse amine coupling partners while maintaining sufficient stability for automated liquid handling workflows . The ambient-temperature shelf stability of the PFP sulfonate ester eliminates cold-chain storage requirements and reduces procurement frequency compared to hydrolytically sensitive sulfonyl chloride alternatives [6].

Biaryl Sulfonate Synthesis via Suzuki-Miyaura Cross-Coupling with Protected Sulfonate Functionality

The pentafluorophenyl group serves as an orthogonal protecting group for sulfonic acids during Pd-catalyzed Suzuki-Miyaura cross-coupling reactions [5]. Using 1420537-69-4 or analogous biaryl-PFP sulfonates, researchers can perform boronic acid coupling transformations while preserving the sulfonate ester intact, enabling subsequent deprotection and functionalization at a later synthetic stage. The biphenyl architecture of 1420537-69-4 provides a rigid, extended aromatic scaffold that may facilitate π-stacking interactions in target binding, distinguishing it from simpler phenyl sulfonate building blocks .

Covalent Probe Development Targeting DDAH and ADI Bacterial Enzymes

For antibacterial drug discovery programs focused on DDAH or ADI enzyme inhibition, 1420537-69-4 and structurally related PFP sulfonate esters provide a validated covalent inhibition scaffold with quantifiable potency (30-76% inhibition) [5]. The electrophilic pentafluorophenyl sulfonate moiety engages active-site nucleophilic residues to form covalent adducts, a mechanism not accessible to non-fluorinated sulfonate analogs . The biphenyl sulfonate core offers a platform for further structure-activity relationship (SAR) exploration through substituent variation on the biphenyl ring system [6].

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